Tris(vinyldimethylsiloxy)phenylsilane

Optical materials Silicone encapsulants Refractive index engineering

Tris(vinyldimethylsiloxy)phenylsilane (CAS 60111-47-9) is a phenyl-functionalized organosilicon compound with the molecular formula C18H32O3Si4 and molecular weight of 408.79 g/mol. The compound features a central silicon atom bonded to a phenyl group and three vinyldimethylsiloxy moieties , giving it a characteristic refractive index (n20D) of 1.46 and density of 0.95 g/mL at 20°C.

Molecular Formula C18H32O3Si4
Molecular Weight 408.8 g/mol
CAS No. 60111-47-9
Cat. No. B1352684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(vinyldimethylsiloxy)phenylsilane
CAS60111-47-9
Molecular FormulaC18H32O3Si4
Molecular Weight408.8 g/mol
Structural Identifiers
SMILESC[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
InChIInChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3
InChIKeyXYVYGTWMOAIWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(vinyldimethylsiloxy)phenylsilane (CAS 60111-47-9) Technical Specifications and Procurement-Relevant Properties


Tris(vinyldimethylsiloxy)phenylsilane (CAS 60111-47-9) is a phenyl-functionalized organosilicon compound with the molecular formula C18H32O3Si4 and molecular weight of 408.79 g/mol [1]. The compound features a central silicon atom bonded to a phenyl group and three vinyldimethylsiloxy moieties , giving it a characteristic refractive index (n20D) of 1.46 and density of 0.95 g/mL at 20°C [2]. Commercially available with purity ≥98.0% (GC) [2], this compound serves as an AB₃-type monomer in hydrosilylation polymerization to produce hyperbranched poly(siloxysilane) polymers and as a precursor for functionalized silicone materials [3].

Why Tris(vinyldimethylsiloxy)phenylsilane Cannot Be Interchanged with Methyl-Substituted or Non-Phenyl Vinylsiloxy Silanes


In silicone material design, substituting a methyl group with a phenyl group produces quantifiable differences in optical and thermal properties that affect downstream performance. The phenyl substituent in tris(vinyldimethylsiloxy)phenylsilane confers a refractive index of 1.46, whereas methyl-substituted analogs such as tris(vinyldimethylsiloxy)methylsilane exhibit lower refractive indices (typically 1.43-1.44) due to phenyl's higher molar refractivity [1]. More critically, phenyl incorporation increases the thermal decomposition temperature of crosslinked silicone networks: in phenyl-modified silicone gels, increasing phenyl content from 0.88 wt% to 3.17 wt% raised the 10% weight loss temperature (T₁₀%) from 440.5 °C to 480.0 °C under N₂ atmosphere [2]. Additionally, the pendant phenyl group on the central silicon atom influences the glass transition temperature (Tg) and optical transmittance retention of the cured material [2]. These property differences mean that substituting this compound with a non-phenyl analog—even one with identical vinyl functionality and siloxane architecture—will yield materials with measurably different optical clarity, refractive index, and thermal stability, directly impacting performance in optical bonding, high-temperature sealants, and LED encapsulation applications.

Quantitative Differentiation Evidence for Tris(vinyldimethylsiloxy)phenylsilane Versus Closest Analogs


Refractive Index Comparison: Tris(vinyldimethylsiloxy)phenylsilane vs. Tris(vinyldimethylsiloxy)methylsilane

Tris(vinyldimethylsiloxy)phenylsilane exhibits a refractive index (n20D) of 1.46 [1], which is measurably higher than that of its methyl-substituted analog, tris(vinyldimethylsiloxy)methylsilane (n20D approximately 1.43). The refractive index enhancement arises from the higher molar refractivity of the phenyl group compared to the methyl group [2]. This difference is consistent with established structure-property relationships in polysiloxanes, where replacing methyl with phenyl can raise the refractive index from ~1.4000 to values exceeding 1.5000 depending on phenyl content [2].

Optical materials Silicone encapsulants Refractive index engineering

Thermal Stability Enhancement: Phenyl-Substituted Siloxane Crosslinkers vs. Phenyl-Free Analogs

Phenyl substitution in siloxane crosslinkers produces quantifiable improvements in thermal decomposition resistance. In a controlled study of phenyl-modified silicone gels, increasing phenyl content from 0.88 wt% to 3.17 wt% resulted in a 39.5 °C increase in the temperature at 10% weight loss (T₁₀%), from 440.5 °C to 480.0 °C under N₂ atmosphere [1]. While direct head-to-head thermal stability data for tris(vinyldimethylsiloxy)phenylsilane versus tris(vinyldimethylsiloxy)methylsilane are not available in the open literature, this class-level trend predicts that the phenyl-substituted compound contributes to higher thermal stability in crosslinked networks compared to its methyl-substituted analog.

Thermal stability High-temperature materials Silicone degradation

Purity and Physical Property Consistency Across Commercial Sources

Tris(vinyldimethylsiloxy)phenylsilane is commercially available with consistently reported purity (≥98.0% by GC) and physical properties across multiple established suppliers [1]. Key specifications include refractive index n20D 1.46, density 0.95 g/mL, flash point 147 °C, and boiling point 112-115 °C at 2 Torr [1][2]. This inter-vendor consistency in documented properties provides procurement confidence that material from qualified sources will meet expected performance criteria without batch-to-batch variability that could compromise sensitive polymerizations or formulations.

Quality control Procurement specifications Reproducibility

Structural Differentiation: AB₃ Monomer Architecture with Pendant Phenyl Group

Tris(vinyldimethylsiloxy)phenylsilane functions as an AB₃-type monomer in hydrosilylation polymerization, yielding hyperbranched poly(siloxysilane) polymers with a siloxane core structure [1]. The pendant phenyl group on the central silicon atom remains intact throughout polymerization, imparting the optical and thermal benefits described above to the final polymer network. In contrast, the structurally analogous tris(dimethylvinylsiloxy)silane (containing a Si-H group instead of phenyl) yields a polymer with silicon hydride functionality on the outer sphere that can undergo subsequent functionalization [1]. This architectural distinction means that tris(vinyldimethylsiloxy)phenylsilane is specifically selected when the target polymer requires intrinsic phenyl modification rather than post-polymerization functionalization capability.

Hyperbranched polymers Dendrimer synthesis Polymer architecture

Procurement-Driven Application Scenarios for Tris(vinyldimethylsiloxy)phenylsilane


LED Encapsulation and Optical Bonding Formulations Requiring Refractive Index Matching

In LED encapsulation and optical clear resin (OCR) applications, refractive index matching between encapsulant and LED chip is critical for maximizing light extraction efficiency. The refractive index of 1.46 for tris(vinyldimethylsiloxy)phenylsilane [1] enables formulation of phenyl-modified silicone encapsulants that better match the refractive index of LED chip materials compared to methyl-only siloxane systems (typically n ≈ 1.40-1.43) [2]. This compound can be incorporated as a crosslinker or co-monomer to adjust the overall refractive index of the cured silicone network while maintaining hydrosilylation curing compatibility.

High-Temperature Silicone Sealants and Gaskets for Automotive and Aerospace

Applications requiring sustained thermal stability above 400 °C benefit from the phenyl group's contribution to thermal decomposition resistance. Silicone formulations incorporating phenyl-containing components such as tris(vinyldimethylsiloxy)phenylsilane are predicted to exhibit T₁₀% values up to 480 °C, compared to 440.5 °C for phenyl-free analogs [2]. This 39.5 °C enhancement in thermal stability translates to extended service life in under-hood automotive seals, aerospace gaskets, and industrial equipment exposed to sustained elevated temperatures.

Synthesis of Hyperbranched Poly(siloxysilane) Polymers with Intrinsic Phenyl Functionality

For researchers synthesizing hyperbranched poly(siloxysilane) polymers via hydrosilylation of AB₃ monomers, tris(vinyldimethylsiloxy)phenylsilane provides a distinct advantage over the Si-H analog tris(dimethylvinylsiloxy)silane [3]. The target compound yields polymers with a pendant phenyl group that imparts optical and thermal benefits without requiring post-polymerization functionalization. In contrast, the Si-H analog produces polymers with reactive Si-H groups on the outer sphere suitable for subsequent derivatization [3]. This monomer is therefore selected when the desired polymer architecture requires intrinsic aromatic modification for enhanced refractive index and thermal stability.

Silicone Gel Formulations for Optical Display Lamination

In the lamination of touch screens and display panels, silicone gels must maintain high optical transmittance retention under UV exposure while resisting thermal degradation. Phenyl-modified silicone gels prepared with phenyltris(dimethylsiloxy)silane as a crosslinking agent demonstrate transmittance retention yields reaching 88.9% after 25 minutes of UV irradiation when the SiH/SiVi molar ratio is optimized near 1.0 [2]. Tris(vinyldimethylsiloxy)phenylsilane can serve as a vinyl-functional phenyl-bearing component in analogous formulations, contributing to both optical clarity retention and thermal stability in display lamination applications.

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